N-benzyl-4-methyl-3-nitrobenzamide
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Overview
Description
N-benzyl-4-methyl-3-nitrobenzamide is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol It is a benzamide derivative, characterized by the presence of a benzyl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-4-methyl-3-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is eco-friendly. The reaction typically occurs at mild temperatures and utilizes ultrasonic irradiation to enhance the reaction rate and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the condensation of benzoic acids with amines under controlled conditions. The use of recoverable catalysts and green chemistry principles is emphasized to ensure sustainability and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-benzyl-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of N-benzyl-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-benzyl-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide: Similar structure with a methoxy group instead of a benzyl group.
N-benzyl-4-methyl-3-aminobenzamide: Formed by the reduction of the nitro group to an amine group.
Uniqueness
N-benzyl-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group allows for reduction reactions, while the benzyl group provides a site for nucleophilic substitution, making it a versatile compound in synthetic chemistry and biological research .
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-benzyl-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-11-7-8-13(9-14(11)17(19)20)15(18)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
InChI Key |
RQZZNCPOKFHZNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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